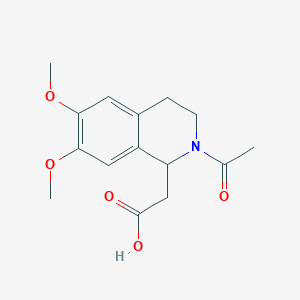

(2-Acetyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-YL)-acetic acid

Description

Properties

IUPAC Name |

2-(2-acetyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-9(17)16-5-4-10-6-13(20-2)14(21-3)7-11(10)12(16)8-15(18)19/h6-7,12H,4-5,8H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLUPWYKTQGEDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=CC(=C(C=C2C1CC(=O)O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2-Acetyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-YL)-acetic acid (often referred to as "Dau") is a synthetic derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H19NO5

- Molecular Weight : 293.32 g/mol

- CAS Number : 24263038

- Structure : The compound features a tetrahydroisoquinoline core with acetyl and methoxy substituents that contribute to its biological properties.

1. Neuroprotective Effects

Dau exhibits significant neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Research indicates that it can:

- Reduce Amyloid-beta Levels : In N2a/APP cells, Dau downregulated amyloidogenic processing pathways, leading to a three-fold reduction in Aβ42 levels while upregulating sAPPα, which inhibits Aβ production .

- Inhibit Tau Hyperphosphorylation : Studies show that Dau effectively reduces phosphorylation levels of glycogen synthase kinase (GSK)-3α and -3β, which are crucial in tau pathology .

2. Antioxidant Properties

Dau demonstrates strong antioxidant activity by:

- Protecting neuronal cells from oxidative stress.

- Altering the expressions of proteins involved in mitochondrial respiration and oxidative stress response .

3. Antimicrobial Activity

Several studies have indicated that THIQ derivatives possess antimicrobial properties. While specific data on Dau's antimicrobial efficacy is limited, its structural analogs have shown activity against various pathogens .

4. Antitumor Activity

THIQ compounds have been explored for their potential antitumor effects. Although direct studies on Dau are scarce, related compounds have demonstrated cytotoxicity against various cancer cell lines .

The mechanisms through which Dau exerts its biological effects include:

- Inhibition of Enzymatic Pathways : It has been found to inhibit certain phosphodiesterases and other enzymes involved in cellular signaling pathways.

- Modulation of Neurotransmitter Systems : Its structural similarity to neurotransmitters suggests potential interactions with serotonin and dopamine receptors.

Case Studies and Research Findings

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research indicates that compounds related to isoquinoline structures exhibit significant antioxidant activity. This property is crucial for the development of drugs aimed at combating oxidative stress-related diseases. The presence of methoxy groups in (2-Acetyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-YL)-acetic acid enhances its electron-donating ability, contributing to its antioxidant efficacy .

Anticancer Activity

Studies have shown that isoquinoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific compound under discussion has been evaluated for its potential anticancer properties, with preliminary results suggesting it may interfere with cancer cell proliferation pathways .

Neuropharmacology

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems and reduce neuroinflammation positions it as a candidate for further exploration in neuropharmacological applications .

Cognitive Enhancement

There is emerging evidence that isoquinoline derivatives can enhance cognitive function and memory retention. The mechanism may involve the modulation of cholinergic pathways, which are critical for learning and memory processes .

Organic Synthesis

Synthetic Precursor

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of novel compounds with potential therapeutic applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antioxidant Activity | Evaluated the antioxidant capacity of isoquinoline derivatives | Showed significant free radical scavenging activity |

| Neuroprotective Effects | Investigated effects on neuronal cells | Demonstrated reduced cell death in models of neurodegeneration |

| Anticancer Potential | Assessed effects on cancer cell lines | Induced apoptosis and inhibited proliferation in specific cancer types |

Comparison with Similar Compounds

Key Observations :

Key Observations :

- The Petasis reaction is widely used to introduce chirality in tetrahydroisoquinoline derivatives .

- Acetylation steps (e.g., using acetic anhydride/pyridine) are critical for synthesizing the target compound but may reduce overall yield due to side reactions .

2.3 Pharmacological and Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Acetyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid, and what analytical methods confirm its structural integrity?

- Synthetic Routes : The compound can be synthesized via enzymatic or chemical methods. For example, enzymatic kinetic resolution using lipases (e.g., Burkholderia cepacia lipase PS-D) effectively separates racemic mixtures of tetrahydroisoquinoline derivatives, achieving >99% enantiomeric excess (ee) in optimized solvents like iPr₂O . Chemical synthesis often involves condensation reactions, such as hydrazonoyl halide interactions with tetrahydroisoquinoline intermediates, followed by purification via recrystallization .

- Analytical Methods : ¹H-NMR, mass spectrometry (MS), and IR spectroscopy are critical for confirming structural integrity. For instance, ¹H-NMR metabolomics has been used to track metabolite regulation in serum samples from preclinical models .

Q. How is the antiproliferative activity of this compound assessed in preclinical models, and what biomarkers are indicative of its efficacy?

- Preclinical Models : Antiproliferative activity is typically evaluated in dimethylhydrazine (DMH)-induced colorectal carcinoma (CRC) in Wistar rats or human hepatic carcinoma (Huh-7) cell lines. Doses range from 10–25 mg/kg in vivo .

- Biomarkers : Efficacy is linked to normalization of fatty acids, low-density lipoproteins (LDL), acetoacetate, and amino acids (e.g., lysine, leucine) in serum metabolomic profiles. Caspase-8 inhibition in Huh-7 cells indicates pro-apoptotic activity .

Advanced Research Questions

Q. What metabolomics approaches are used to elucidate the mechanism of action, and how do contradictory metabolite data inform hypothesis refinement?

- Methodology : ¹H-NMR-based metabolomics of serum or tissue samples identifies metabolic shifts, such as altered energy metabolism (pyruvate, creatine) and membrane repair (choline). Contradictory data (e.g., simultaneous upregulation and downregulation of related metabolites) are resolved by cross-referencing with pathway databases (e.g., KEGG) to distinguish compensatory mechanisms from direct effects .

- Example : In HCC rats, the compound restored choline and tyrosine levels, suggesting dual roles in membrane repair and energy metabolism .

Q. How does the compound’s stereochemistry influence its interaction with alpha-2C adrenergic receptors, and what in vitro assays validate receptor antagonism?

- Stereochemical Impact : The acetyl group and methoxy substitutions at positions 6 and 7 are critical for receptor binding. For example, 4-(6,7-dimethoxy-tetrahydroisoquinolin-2-yl)methylbenzofuran derivatives exhibit alpha-2C antagonism, validated via competitive binding assays using radiolabeled ligands (e.g., [³H]-RX821002) .

- In Vitro Assays : Electrophysiological studies (e.g., patch-clamp) confirm noncompetitive antagonism by measuring AMPA receptor current inhibition in neuronal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.